molecular formula C11H10N4O B6079192 3,8-dimethyl-5H-triazino[5,4-b]indol-4-one

3,8-dimethyl-5H-triazino[5,4-b]indol-4-one

Cat. No.: B6079192
M. Wt: 214.22 g/mol
InChI Key: VUUPZBNRSNTTGS-UHFFFAOYSA-N
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Description

3,8-Dimethyl-5H-triazino[5,4-b]indol-4-one is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety. The presence of methyl groups at positions 3 and 8 further distinguishes this compound. Triazinoindoles have garnered significant interest due to their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-dimethyl-5H-triazino[5,4-b]indol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminoindole derivatives with cyanamide or its derivatives, followed by cyclization to form the triazine ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would

Properties

IUPAC Name

3,8-dimethyl-5H-triazino[5,4-b]indol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-6-3-4-8-7(5-6)9-10(12-8)11(16)15(2)14-13-9/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUPZBNRSNTTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NN(C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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